molecular formula C18H27FN2O2 B6623496 1-(5-fluoropentyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide

1-(5-fluoropentyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B6623496
M. Wt: 322.4 g/mol
InChI Key: DQFMGDXLWZUOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-fluoropentyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide is a synthetic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a fluoropentyl chain and a methoxyphenyl group

Properties

IUPAC Name

1-(5-fluoropentyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2/c1-23-17-8-4-3-7-16(17)20-18(22)15-9-13-21(14-10-15)12-6-2-5-11-19/h3-4,7-8,15H,2,5-6,9-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFMGDXLWZUOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCN(CC2)CCCCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-fluoropentyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and carbonyl compounds.

    Introduction of the Fluoropentyl Chain: The fluoropentyl chain is introduced via nucleophilic substitution reactions, where a suitable fluorinated alkyl halide reacts with the piperidine derivative.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(5-fluoropentyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropentyl chain, where nucleophiles like thiols or amines replace the fluorine atom.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

1-(5-fluoropentyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 1-(5-fluoropentyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with receptors on cell surfaces, modulating signal transduction pathways.

    Ion Channels: The compound can affect ion channel function, altering cellular ion fluxes.

These interactions lead to various physiological and biochemical responses, depending on the context of its application.

Comparison with Similar Compounds

1-(5-fluoropentyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(5-fluoropentyl)-N-(2-hydroxyphenyl)piperidine-4-carboxamide: This compound has a hydroxyl group instead of a methoxy group, which may alter its reactivity and biological activity.

    1-(5-chloropentyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide: The presence of a chlorine atom instead of fluorine can influence its chemical properties and interactions.

    1-(5-fluoropentyl)-N-(2-methoxyphenyl)pyrrolidine-4-carboxamide: The pyrrolidine ring in place of the piperidine ring can result in different steric and electronic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.